13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
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Overview
Description
13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene is a complex organic compound that belongs to the class of piperidines. This compound is characterized by its unique tetracyclic structure, which includes piperidine, propan-2-yl, and thia-triaza rings. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaene involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene involves its interaction with specific molecular targets. As a muscarinic antagonist, it binds to muscarinic cholinergic receptors, blocking the actions of endogenous acetylcholine. This inhibition can lead to various physiological effects, such as reduced muscle spasms and improved motor control in Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Cycrimine: A piperidine derivative used as an antiparkinson drug.
1-piperidin-1-yl-propan-2-one: A compound with similar structural features but different functional groups.
3-(piperazin-1-yl)-1,2-benzothiazole: A compound with a piperazine ring and benzothiazole moiety.
Uniqueness
13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene is unique due to its complex tetracyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C21H26N4S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C21H26N4S/c1-13(2)17-15-9-5-4-8-14(15)16-18-19(26-21(16)24-17)20(23-12-22-18)25-10-6-3-7-11-25/h12-13H,3-11H2,1-2H3 |
InChI Key |
DTIJTIQOWNZCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)N5CCCCC5 |
Origin of Product |
United States |
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